molecular formula C32H30N2O3 B11569351 N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-N'-phenylbenzene-1,4-diamine

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B11569351
M. Wt: 490.6 g/mol
InChI Key: PULISYDZMFHFRX-UHFFFAOYSA-N
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Description

This compound features a benzene-1,4-diamine core substituted with a phenyl group at one amine and a complex cyclohepta[c]furan-derived moiety at the other. The cyclohepta[c]furan ring is a seven-membered fused system with a furan oxygen atom and substituents including 4-ethoxyphenyl (position 6), methoxy (position 8), and methyl groups (positions 1 and 3). The (4E)-ylidene group introduces a conjugated double bond, influencing electronic properties and stereochemistry.

Properties

Molecular Formula

C32H30N2O3

Molecular Weight

490.6 g/mol

IUPAC Name

4-[[6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene]amino]-N-phenylaniline

InChI

InChI=1S/C32H30N2O3/c1-5-36-28-17-11-23(12-18-28)24-19-29(31-21(2)37-22(3)32(31)30(20-24)35-4)34-27-15-13-26(14-16-27)33-25-9-7-6-8-10-25/h6-20,33H,5H2,1-4H3

InChI Key

PULISYDZMFHFRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)NC4=CC=CC=C4)C5=C(OC(=C5C(=C2)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and biological activities of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-N'-phenylbenzene-1,4-diamine (Inferred) (Inferred) Ethoxyphenyl, methoxy, dimethyl cyclohepta[c]furan, phenyl Hypothesized medicinal applications N/A
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine C₁₀H₁₆N₂ 164.25 Tetramethyl groups on benzene Signal transduction, metabolic pathways
N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine C₁₈H₂₄N₄ 296.41 Pyridinylmethyl, cyclohexane Biochemical pathway modulation
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 Acetyl groups Laboratory research
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride C₁₃H₂₀Cl₂N₂ 275.22 Chlorophenyl, cyclohexane Not specified
(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine (Not provided) (Not provided) Chlorophenyl, dioxaspiro[4.5]decane Potential medicinal applications
N-Cyclohexyl-N′-phenyl-p-phenylenediamine C₁₈H₂₃N₃ 281.40 Cyclohexyl, phenyl Industrial applications (e.g., Flexzone)

Key Comparisons

Electronic and Steric Effects
  • Steric Bulk : The cyclohepta[c]furan ring introduces significant steric hindrance, which may reduce binding flexibility compared to simpler cyclohexane or benzene derivatives (e.g., N,N,N’,N’-Tetramethyl-1,4-phenylenediamine) .
Hydrogen Bonding and Interactions
  • The methoxy and ethoxy groups in the target compound act as hydrogen-bond acceptors, similar to acetyl groups in N,N'-Diacetyl-1,4-phenylenediamine . However, the lack of hydrogen-bond donors (unlike N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine, which has NH groups) may limit interactions with polar biological targets .

Research Findings and Hypotheses

  • Structural Uniqueness : The cyclohepta[c]furan ring in the target compound is rare among diamines, offering a rigid scaffold for designing selective inhibitors or optoelectronic materials.
  • Biological Hypotheses : Based on and , the target compound may interact with cytochrome P450 enzymes or DNA via intercalation, though experimental validation is needed .

Biological Activity

The compound N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-N'-phenylbenzene-1,4-diamine represents a novel class of organic compounds with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound's chemical formula is C32H30N2O3C_{32}H_{30}N_2O_3, characterized by a complex structure that includes a cycloheptafuran core and multiple aromatic substituents. The presence of methoxy and ethoxy groups enhances its lipophilicity, which may influence its biological interactions.

Structural Features

FeatureDescription
Core StructureCyclohepta[c]furan
Functional GroupsEthoxy, methoxy, amine
Molecular Weight502.60 g/mol
LogP (octanol-water partition)Indicates lipophilicity

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of caspase-dependent apoptosis was confirmed via flow cytometry.

Antimicrobial Activity

The compound also showed promising antimicrobial activity against several pathogenic bacteria and fungi. In particular, it was effective against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Antifungal Assay Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

The compound demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest : Interference with cell cycle progression at the G2/M phase.
  • Antioxidant Activity : Scavenging free radicals, thus reducing oxidative stress.

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